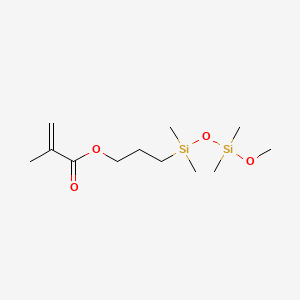

Polydimethylsiloxane, monomethacryloxypropyl terminated

Descripción general

Descripción

Synthesis Analysis

The synthesis of monomethacryloxypropyl terminated PDMS typically involves ring-opening polymerization of cyclic siloxanes followed by hydrosilylation reactions. For instance, controlled synthesis of hydrogen terminated PDMS (PDMS-H) through ring-opening polymerization and subsequent grafting of methylmethacrylate (MMA) and tert-butyl methacrylate (tBMA) to PDMS-H via hydrosilylation reactions has been demonstrated. This process highlights the specificity and controlled nature of synthesizing functionally terminated PDMS polymers (L. Cheng et al., 2014).

Aplicaciones Científicas De Investigación

1. Biomedical Engineering: Microfluidic Devices

- Method : A novel method for improving surface hydrophilicity and preventing the nonspecific adsorption of proteins and small molecules on PDMS involves the use of a surface-segregating zwitterionic copolymer as an additive that is blended in during manufacture .

- Results : Mixing a minute amount (0.025 wt%) of the zwitterionic copolymer in PDMS considerably reduces hydrophobicity and nonspecific adsorption of proteins (albumin and lysozyme) and small molecules (vitamin B12 and reactive red) . PDMS blended with these zwitterionic copolymers retains its mechanical and physical properties for at least six months .

2. Material Science: PDMS Elastomer Cross-Linking

- Application : PDMS elastomer cross-linking is a process that involves the use of Si–H terminated oligosiloxane cross-linkers .

- Method : A 1-g mixture, containing PDMS–Vi and Si–H terminated oligosiloxane cross-linkers (at concentrations of 10 wt%, 20 wt%, and 40 wt% relative to PDMS–Vi), is dissolved in 4 g of THF .

- Results : The specific results or outcomes of this application are not provided in the source .

3. Microfluidic Systems

- Application : PDMS is a promising material for microfluidic systems .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes of this application are not provided in the source .

4. Electronic Components

- Application : PDMS is used in electronic components .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes of this application are not provided in the source .

5. Membranes for Filtering and Pervaporation

- Application : PDMS is used in membranes for filtering and pervaporation .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes of this application are not provided in the source .

6. Sensors

- Application : PDMS is used in sensors .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes of this application are not provided in the source .

7. Flexible Displays and Batteries

- Application : Fiber-reinforced PDMS has proved to be a good alternative to manufacturing flexible displays and batteries .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes of this application are not provided in the source .

8. Tactile Sensors and Energy Harvesting Systems

- Application : PDMS is used in tactile sensors and energy harvesting systems .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes of this application are not provided in the source .

9. Wastewater Treatment

- Application : PDMS and particulates are often used in the separation of liquids from wastewater by means of porosity followed by hydrophobicity .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes of this application are not provided in the source .

10. Membrane Separation Applications

- Application : When blended with polymers such as poly (vinyl chloride-co-vinyl acetate), PDMS becomes a highly efficient alternative for membrane separation applications .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes of this application are not provided in the source .

Safety And Hazards

Polydimethylsiloxane, monomethacryloxypropyl terminated, is classified as causing serious eye irritation . Therefore, it is recommended to wear protective gloves, protective clothing, and eye protection when handling this substance . If it comes into contact with the eyes, it is advised to rinse cautiously with water for several minutes and seek medical advice if eye irritation persists .

Propiedades

IUPAC Name |

3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4Si2/c1-11(2)12(13)15-9-8-10-17(4,5)16-18(6,7)14-3/h1,8-10H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRNOHIEWSINLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC[Si](C)(C)O[Si](C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 121233057 | |

CAS RN |

104780-61-2, 146632-07-7 | |

| Record name | Siloxanes and Silicones, di-Me, 3-[(1-oxo-2-propen-1-yl)oxy]propyl group-terminated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | METHACRYLOXYPROPYL TERMINATED POLYDIMETHYLSILOXANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methacryloxypropyl-methylsiloxane)-dimethylsiloxane copolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-4-Amino-4-oxo-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B1146553.png)

![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B1146563.png)

![tert-butyl (3R,5S,6R)-3-[(3R)-4-[benzyl-[(2S)-2-hydroxy-4-[(3S,5S,6R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-5,6-diphenylmorpholin-3-yl]butyl]amino]-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B1146565.png)

![2-Methyl-2-propanyl [(1E,3Z)-5-methyl-1,3-hexadien-1-yl]carbamate](/img/structure/B1146568.png)

![1-[(3S,9R,10S,13S,14R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1146569.png)